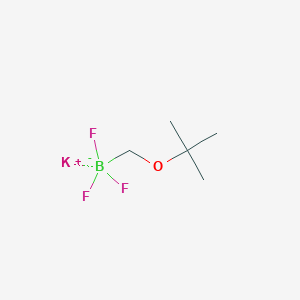

Potassium (tert-butoxymethyl)trifluoroborate

CAS No.: 910251-10-4

Cat. No.: VC2810972

Molecular Formula: C5H11BF3KO

Molecular Weight: 194.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910251-10-4 |

|---|---|

| Molecular Formula | C5H11BF3KO |

| Molecular Weight | 194.05 g/mol |

| IUPAC Name | potassium;trifluoro-[(2-methylpropan-2-yl)oxymethyl]boranuide |

| Standard InChI | InChI=1S/C5H11BF3O.K/c1-5(2,3)10-4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 |

| Standard InChI Key | XBEPCFNGTDJTIY-UHFFFAOYSA-N |

| SMILES | [B-](COC(C)(C)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](COC(C)(C)C)(F)(F)F.[K+] |

Introduction

Potassium (tert-butoxymethyl)trifluoroborate is a versatile organoboron compound with the molecular formula C5H11BF3KO. It is recognized for its unique properties, which make it an important reagent in organic synthesis, particularly in the formation of carbon-fluorine (C-F) bonds. These bonds are highly desirable in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and unique electronic properties.

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 910251-10-4 |

| Molecular Formula | C5H11BF3KO |

| Molecular Weight (g/mol) | 194.046 |

| InChI Key | XBEPCFNGTDJTIY-UHFFFAOYSA-N |

| PubChem CID | 45588181 |

Applications in Organic Synthesis

This compound serves as a versatile source of the fluoroborate moiety, which can be incorporated into organic molecules to form C-F bonds. These bonds are crucial for enhancing the stability and bioavailability of pharmaceuticals and agrochemicals.

Reactivity with Nucleophiles

Potassium (tert-butoxymethyl)trifluoroborate interacts with nucleophiles to facilitate selective transformations in organic synthesis. Understanding these interactions is crucial for optimizing reaction conditions and selectivity.

Comparison with Other Trifluoroborates

Potassium (tert-butoxymethyl)trifluoroborate shares similarities with other organoboron compounds but is distinct due to its tert-butoxy group, which enhances its solubility and stability.

Comparative Table

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Potassium Trifluoroborate | KBF3 | Simple trifluoroborate; widely used in synthesis |

| Sodium Trifluoroborate | NaBF3 | Sodium salt variant; similar reactivity |

| Potassium Cyclohexyltrifluoroborate | C6H11BF3K | Cyclohexyl group alters sterics and reactivity |

| Potassium (tert-butoxymethyl)trifluoroborate | C5H11BF3KO | Enhanced solubility and stability due to tert-butoxy group |

Safety and Handling

Handling potassium (tert-butoxymethyl)trifluoroborate requires caution due to its potential irritant properties. In case of exposure, it is advisable to wash affected areas thoroughly and consult a physician if necessary .

First Aid Measures

-

Inhalation: Move the person to fresh air and provide artificial respiration if necessary.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse thoroughly with water.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume